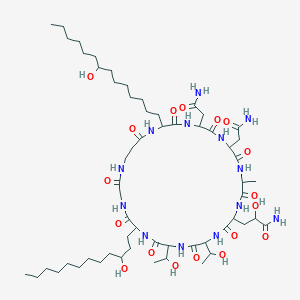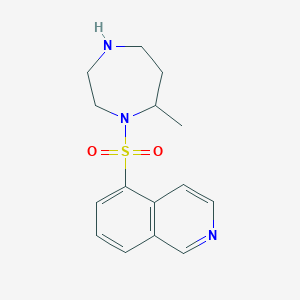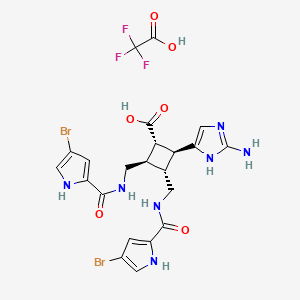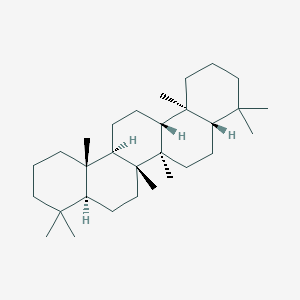
Isomultiflorenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isomultiflorenol is a pentacyclic triterpenoid that is oleanan-3-ol lacking the methyl group at position 8, which has a double bond between positions 8 and 9, and which is substituted by an alpha-methyl group at position 13. It is a pentacyclic triterpenoid and a secondary alcohol.
Aplicaciones Científicas De Investigación
Anticancer Activity
Isomultiflorenol, a pentacyclic triterpenoid, exhibits significant anticancer effects against human cervical cancer cells. It inhibits the proliferation and viability of cervical cancer cells in a concentration-dependent manner, with an IC50 of 10 μM for HeLa cells. The anti-proliferative effects are due to the arrest of HeLa cells at the G2/M phase and the induction of cancer cell autophagy via mitochondrial apoptotic signaling, making it a potential lead molecule for cervical cancer chemotherapy (Li & Chen, 2020).
Biosynthesis and Molecular Cloning
Isomultiflorenol synthase, a new triterpene synthase from Luffa cylindrica, is involved in the biosynthesis of bryonolic acid. The gene encoding this synthase, LcIMS1, when expressed in yeast, results in the accumulation of isomultiflorenol, indicating its role in triterpene synthesis. This discovery classifies isomultiflorenol synthase into a new group of triterpene synthases and suggests independent regulation of bryonolic acid and phytosterols accumulation (Hayashi et al., 2001).
Isolation from Natural Sources
Isomultiflorenol has been isolated and identified from the fruits of Cucurbita pepo cv. Dayangua, representing its first-time isolation from the Cucurbita genus. This finding highlights the potential for discovering new bioactive compounds from natural sources (Shan, 2006).
Role in Medicinal Plants
In the context of medicinal plants, isomultiflorenol synthase is identified in Trichosanthes cucumerina L., a plant used in traditional Thai medicine. The gene encoding this synthase, TcIMS, is functionally characterized in mutant yeast systems, aiding in the production of characteristic triterpenoids in cucurbitaceous plants. This study contributes to the understanding of triterpenoid biosynthesis in medicinal plants (Lertphadungkit et al., 2021).
Phytochemistry and Bioactivity
Isomultiflorenol is identified among other triterpenes in the plant Raulinoa echinata, endemic to Brazil. The hexane extract of this plant, containing isomultiflorenol, exhibits bioactivity against Trypanosoma cruzi, a parasitic organism causing Chagas disease. This discovery suggests the potential of isomultiflorenol in developing treatments for parasitic infections (Biavatti et al., 2001).
Propiedades
Número CAS |
24462-48-4 |
|---|---|
Fórmula molecular |
C30H50O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(3S,4aR,6aS,6bS,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h22-24,31H,9-19H2,1-8H3/t22-,23+,24-,27+,28+,29+,30-/m0/s1 |
Clave InChI |
MCSMMGJCXCBSKD-XCHVDQMNSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3(C4=C(CC[C@]3([C@@H]1CC(CC2)(C)C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)O)C)C |
SMILES |
CC1(CCC2(CCC3(C4=C(CCC3(C2C1)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C)C |
SMILES canónico |
CC1(CCC2(CCC3(C4=C(CCC3(C2C1)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C)C |
Otros números CAS |
24462-48-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[(5S)-3-[4-(3-cyanopyrrol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1243918.png)





![TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)



![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)
![2-[(E)-[(3Z)-3-(diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1243937.png)

![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)